tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
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Overview
Description
Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and an octahydroisoindole core. Its molecular formula is C13H23NO3, and it is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often using continuous flow techniques and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
- tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is unique due to its specific combination of functional groups and its octahydroisoindole core. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11?/m1/s1 |
InChI Key |
HNXZTSDGBCYUOE-DIOIDXFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCC([C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |
Origin of Product |
United States |
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